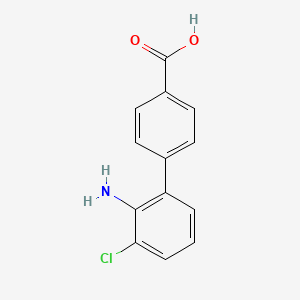

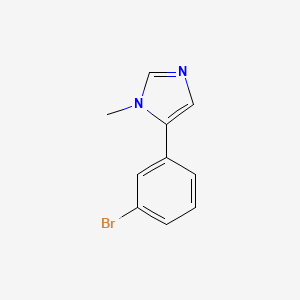

5-(3-Bromophenyl)-1-methylimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(3-Bromophenyl)-1-methylimidazole” is likely a derivative of imidazole, which is a planar 5-membered ring. It is made up of two nitrogen atoms and three carbon atoms. It is a part of many important biologically active compounds .

Synthesis Analysis

While specific synthesis methods for “5-(3-Bromophenyl)-1-methylimidazole” were not found, related compounds have been synthesized through various methods. For instance, “5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine” analogs were prepared in three steps, starting from substituted anilines .Applications De Recherche Scientifique

Anticancer Activity

The compound has been synthesized and tested for its anticancer activity . The National Cancer Institute (NCI US) protocol was followed to test the compounds’ anticancer activity against nine panels of 58 cancer cell lines at a concentration of 10 −5 M . Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound . These studies are crucial in understanding the interaction between the compound and its target proteins, which can provide valuable insights into the mechanism of action of the compound.

ADME and Toxicity Prediction

ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction studies have been conducted with this compound . These studies are important in predicting the pharmacokinetic properties of the compound and its potential toxicity, which are crucial factors in drug development.

Organic Synthesis

5-(3-Bromophenyl)-1-methylimidazole is widely utilized in diverse scientific research applications, including organic synthesis . It serves as a starting material for the production of various pharmaceuticals and organic compounds .

Medicinal Chemistry

This compound finds applications in medicinal chemistry . It can be used to synthesize new drugs and study their therapeutic effects.

Biochemistry

In the field of biochemistry, this compound is used as a tool for studying biochemical pathways . It can help in understanding the complex biochemical reactions and processes that occur in living organisms.

Polymer Synthesis

The compound also finds application in the synthesis of polymers and other materials , demonstrating its versatility.

Enzyme Inhibition

In vitro studies have highlighted its ability to inhibit specific enzymes, including cytochrome P450 enzymes . Furthermore, it has demonstrated inhibitory effects on the activity of certain proteins, like the enzyme acetylcholinesterase .

Orientations Futures

While specific future directions for “5-(3-Bromophenyl)-1-methylimidazole” were not found, related compounds are being explored for their potential in medical applications. For instance, “5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine” analogs are being studied for their anticancer activity . Another compound, “[18F]Anle138b—5-(3-Bromophenyl)-3-(6-[18F]fluorobenzo[d][1,3]dioxol-5-yl)-1H-pyrazole”, is being developed as a potential PET radiotracer targeting α-synuclein aggregates .

Mécanisme D'action

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities These activities suggest that the compound may interact with specific proteins or enzymes in these pathogens

Mode of Action

For instance, some compounds inhibit the activity of enzymes or proteins, thereby disrupting the normal functioning of the pathogen

Biochemical Pathways

Similar compounds have been found to interfere with the life cycle of pathogens, thereby exerting their antileishmanial and antimalarial effects . More research is needed to identify the exact biochemical pathways affected by this compound.

Pharmacokinetics

A related compound was found to be quickly absorbed into the blood circulatory system, reaching a maximum concentration (cmax) of 56865 ± 12214 ng/mL at 100 ± 045 h after oral administration

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that they may exert cytotoxic effects on these pathogens

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances

Propriétés

IUPAC Name |

5-(3-bromophenyl)-1-methylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-7-12-6-10(13)8-3-2-4-9(11)5-8/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKTVJWYHULGAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Bromophenyl)-1-methylimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B599091.png)

![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B599103.png)

![4-Methoxy-alpha-[(3-Methoxyphenyl)thio]Acetophenone](/img/structure/B599108.png)